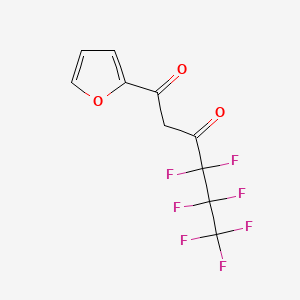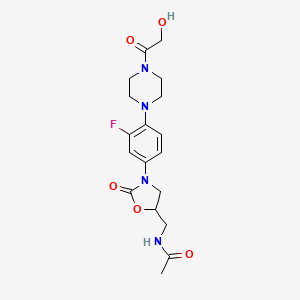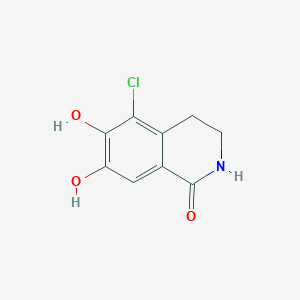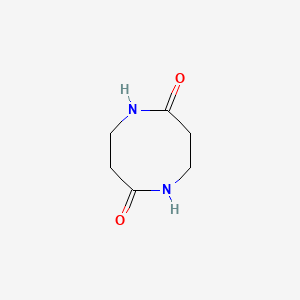
Renanolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Renanolone, also known as alphaxalone, is a synthetic steroid compound. It is a neurosteroid that directly activates and potentiates GABA A receptor-activated membrane current (IGABA). This compound acts as a positive allosteric modulator of the GABA A receptor and is used as an anesthetic .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Renanolone involves several steps, starting from pregnenolone. The key steps include:
Oxidation: Pregnenolone is oxidized to form 5alpha-pregnane-3,20-dione.
Reduction: The 20-keto group is reduced to form 5alpha-pregnan-3alpha-ol-20-one.
Hydroxylation: The 11-keto group is introduced through hydroxylation to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using the same steps mentioned above but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Renanolone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The 11-keto group can be reduced to form a hydroxyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as tosyl chloride (TsCl) and trifluoromethanesulfonic anhydride (Tf2O) are used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and ketone derivatives of the original compound .
Aplicaciones Científicas De Investigación
Renanolone has several scientific research applications:
Chemistry: It is used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: It is studied for its role as a neurosteroid and its effects on GABA A receptors.
Medicine: It is used as an anesthetic and is being researched for its potential therapeutic effects in treating anxiety and other neurological disorders.
Industry: It is used in the synthesis of other steroid compounds and as a reference standard in analytical chemistry
Mecanismo De Acción
The compound exerts its effects by acting as a positive allosteric modulator of the GABA A receptor. It enhances the inhibitory effects of GABA (gamma-aminobutyric acid) by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability. This mechanism is responsible for its anesthetic and sedative effects .
Comparación Con Compuestos Similares
Similar Compounds
5alpha-Pregnan-3alpha-ol-20-one: Another neurosteroid with similar effects on GABA A receptors.
5beta-Pregnan-3alpha-ol-20-one: A stereoisomer with different pharmacological properties.
3alpha,5alpha-Tetrahydroprogesterone: A related compound with similar neurosteroid activity
Uniqueness
Renanolone is unique due to its specific stereochemistry, which confers distinct pharmacological properties. Its ability to modulate GABA A receptors with high efficacy makes it a valuable compound for both research and therapeutic applications .
Propiedades
Fórmula molecular |
C21H32O3 |
|---|---|
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3 |
Clave InChI |
DUHUCHOQIDJXAT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![8-(3-Methyl-[1,2,4]thiadiazol-5-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B8794852.png)



